2-isopropyl-1H-imidazole-4-carbohydrazide
Overview
Description
2-isopropyl-1H-imidazole-4-carbohydrazide is a chemical compound with the molecular formula C7H12N4O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 2-isopropyl-1H-imidazole-4-carbohydrazide typically involves the reaction of isopropylamine with imidazole-4-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization .
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
2-isopropyl-1H-imidazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Scientific Research Applications
2-isopropyl-1H-imidazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The unique structure of this compound makes it a candidate for use in the synthesis of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-isopropyl-1H-imidazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-isopropyl-1H-imidazole-4-carbohydrazide can be compared with other imidazole derivatives, such as:
Imidazole-4-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1H-imidazole-4-carbohydrazide: Another related compound with similar reactivity but different substituents, leading to variations in biological activity and chemical behavior.
2-methyl-1H-imidazole-4-carbohydrazide: This compound has a methyl group instead of an isopropyl group, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
2-propan-2-yl-1H-imidazole-5-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)6-9-3-5(10-6)7(12)11-8/h3-4H,8H2,1-2H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODAOGSOQRLBFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388305 | |
Record name | AG-H-10391 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775350-08-8 | |
Record name | AG-H-10391 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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